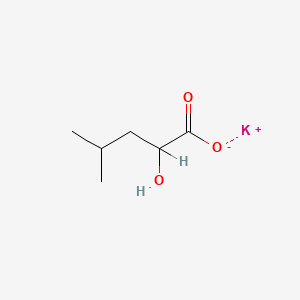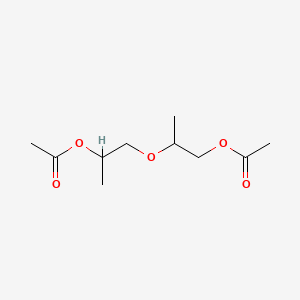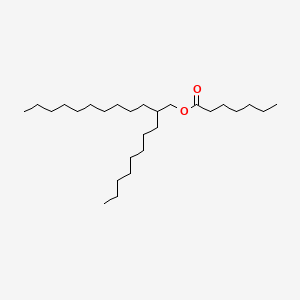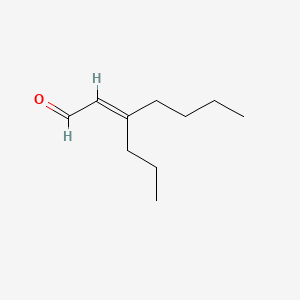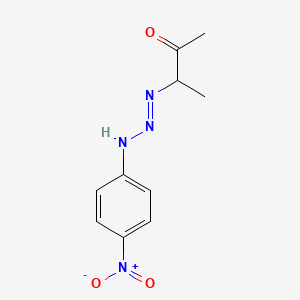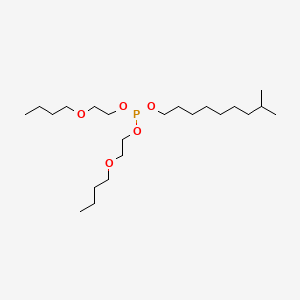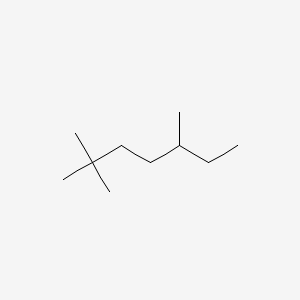
Heptane, 2,2,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane, 2,2,5-trimethyl-: is an organic compound with the molecular formula C10H22 . It is a branched alkane and is also known by its IUPAC name, 2,2,5-trimethylheptane . This compound is a colorless liquid at room temperature and is primarily used in the field of organic chemistry for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heptane, 2,2,5-trimethyl- typically involves the alkylation of heptane with appropriate alkylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods: Industrial production of Heptane, 2,2,5-trimethyl- often involves the catalytic cracking of petroleum fractions followed by distillation to isolate the desired compound. This method ensures the production of high-purity Heptane, 2,2,5-trimethyl- for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Heptane, 2,2,5-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert Heptane, 2,2,5-trimethyl- to simpler hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Heptane, 2,2,5-trimethyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a reference standard in chromatographic analysis.
Industry: Applied in the production of specialty chemicals and as a component in fuel formulations.
Wirkmechanismus
The mechanism of action of Heptane, 2,2,5-trimethyl- involves its interaction with various molecular targets and pathways. As a non-polar solvent, it can dissolve non-polar substances and facilitate chemical reactions by providing a medium for reactants to interact. Its branched structure also influences its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- Heptane, 2,5,5-trimethyl-
- Heptane, 2,3,5-trimethyl-
- Heptane, 2,2,4-trimethyl-
Comparison: Heptane, 2,2,5-trimethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may have different boiling points, solubility, and reactivity. For example, Heptane, 2,5,5-trimethyl- has a different arrangement of methyl groups, leading to variations in its thermodynamic properties .
Eigenschaften
CAS-Nummer |
20291-95-6 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,2,5-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-9(2)7-8-10(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
GZJFAWOTMWATOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


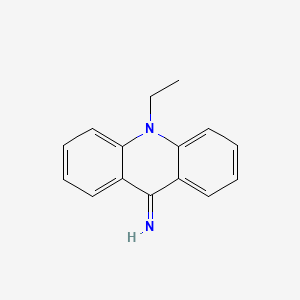



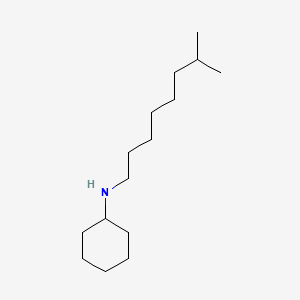
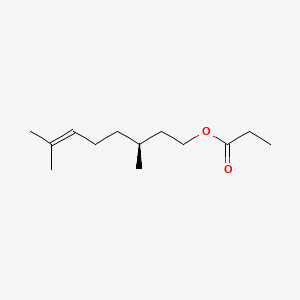
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

